molecular formula C13H21B B14531544 Diethyl(1-phenylpropyl)borane CAS No. 62497-98-7

Diethyl(1-phenylpropyl)borane

Cat. No.: B14531544
CAS No.: 62497-98-7
M. Wt: 188.12 g/mol
InChI Key: WVTKDXQGZUCCPX-UHFFFAOYSA-N
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Description

Diethyl(1-phenylpropyl)borane is a dialkylborane reagent valued in synthetic organic chemistry for its application in hydroboration reactions. Hydroboration is a fundamental transformation in organic synthesis, first developed by H.C. Brown, for which he was awarded the Nobel Prize in Chemistry in 1979 . This reaction involves the syn addition of a boron-hydrogen bond across an unsaturated carbon-carbon bond, such as that in an alkene or alkyne . As an unsymmetrical dialkylborane, this compound offers potential for enhanced regioselectivity compared to simpler boranes like borane-THF (BH₃·THF). It is typically employed to deliver the "R₂B-" group across an alkene with anti-Markovnikov orientation, meaning the boron atom becomes attached to the less substituted carbon atom . The resulting organoborane intermediate is a versatile platform for further functionalization. It can be oxidized to generate alcohols, a key step in the classic hydroboration-oxidation sequence , or engaged in carbon-carbon bond-forming reactions, such as carbonyl additions. Researchers utilize this reagent to construct complex molecular architectures with precise stereocontrol, as the initial hydroboration step occurs with syn stereospecificity . The presence of the phenylpropyl group can influence the steric and electronic properties of the reagent, making it particularly useful for selective transformations in the synthesis of natural products, pharmaceuticals, and fine chemicals. This product is intended for research use only (RUO) and is not intended for diagnostic or therapeutic uses. Handle with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

62497-98-7

Molecular Formula

C13H21B

Molecular Weight

188.12 g/mol

IUPAC Name

diethyl(1-phenylpropyl)borane

InChI

InChI=1S/C13H21B/c1-4-13(14(5-2)6-3)12-10-8-7-9-11-12/h7-11,13H,4-6H2,1-3H3

InChI Key

WVTKDXQGZUCCPX-UHFFFAOYSA-N

Canonical SMILES

B(CC)(CC)C(CC)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for Diethyl 1 Phenylpropyl Borane

Historical and Seminal Preparative Routes to Diethyl(1-phenylpropyl)borane

The foundational methods for synthesizing this compound rely on well-established organoborane chemistry, primarily through the addition of a boron hydride across a double bond or by the reaction of an organometallic reagent with a boron electrophile.

Hydroboration-Based Syntheses of this compound

Hydroboration is a cornerstone of organoborane synthesis. The reaction involves the addition of a boron-hydride bond across a carbon-carbon double bond. For the synthesis of this compound, the logical precursor is 1-phenylpropene. The reaction with a hydroborating agent like diethylborane would proceed to place the boron atom on one of the carbons of the former double bond.

In the case of 1-phenylpropene, the regioselectivity of the hydroboration is a key consideration. The boron atom can add to either the C1 (benzylic) or C2 position. Uncatalyzed hydroboration of 1-phenylpropene with agents like diborane (B8814927) (BH₃) or 9-Borabicyclo[3.3.1]nonane (9-BBN) preferentially places the boron atom at the C1 position, leading to the desired 1-phenylpropylborane structure upon oxidation to the corresponding alcohol. stackexchange.com This outcome is contrary to what might be expected based on sterics alone, as the C1 position is more hindered. The observed selectivity is attributed to electronic effects, where the phenyl group's ability to stabilize an adjacent partial positive charge influences the transition state of the reaction. stackexchange.com The use of the (E)-isomer of 1-phenylpropene generally results in higher regioselectivity compared to the (Z)-isomer. stackexchange.com

Table 1: Regioselectivity in the Hydroboration of Styrene (B11656) Derivatives This table illustrates the general regioselectivity observed in hydroboration reactions of vinylarenes, which are structurally similar to 1-phenylpropene. The "Branched" product corresponds to the boron adding at the benzylic position (C1), analogous to the precursor for this compound. Regioselectivity of Hydroboration on Vinylarenes

Hydroborating AgentCatalystSubstratePredominant ProductReference
Diborane (BH₃·THF)None1-PhenylpropeneBranched (Boron at C1) stackexchange.com
9-BBNNone1-PhenylpropeneBranched (Boron at C1) stackexchange.com
Catecholborane (HBcat)NoneStyreneLinear (Anti-Markovnikov) wikipedia.org
Catecholborane (HBcat)Wilkinson's CatalystStyreneBranched (Markovnikov) wikipedia.org

Transmetalation Routes for this compound Synthesis

Transmetalation provides an alternative and powerful route to carbon-boron bonds. This method typically involves the reaction of an organometallic reagent, such as an organolithium or Grignard reagent, with a boron halide or alkoxide. For the target molecule, this pathway would entail the synthesis of a 1-phenylpropyl organometallic species followed by its reaction with a diethylboron (B14726175) electrophile, such as chlorodiethylborane (B1606905) or an alkoxydiethylborane.

This approach is exemplified by analogous syntheses, such as the preparation of diethyl(1-indenyl)borane in 83% yield from the reaction of indenyl lithium with chlorodiethylborane. researchgate.net Following this precedent, 1-phenylpropylmagnesium bromide (a Grignard reagent) or 1-phenylpropyllithium could be reacted with chlorodiethylborane to yield this compound via the formation of a new C-B bond and a metal halide salt byproduct. This method is particularly useful when the required organometallic precursor is readily accessible.

Other Established Synthetic Pathways for this compound

While hydroboration and transmetalation represent the two most prominent and direct historical methods for the synthesis of trialkylboranes like this compound, other general methodologies for organoborane synthesis exist, though they are less commonly applied for this specific structure. These can include redistribution reactions between different organoboranes, although such methods often lead to equilibrium mixtures and are less synthetically direct for preparing a specific, unsymmetrical trialkylborane. Therefore, hydroboration and transmetalation remain the seminal and most practical preparative routes.

Advanced Methodologies in this compound Synthesis

More recent synthetic developments have focused on improving the efficiency, selectivity, and stereocontrol of organoborane synthesis through catalysis.

Catalytic Approaches for this compound Formation

The regioselectivity of hydroboration can be significantly altered and controlled through the use of transition metal catalysts. wikipedia.org While uncatalyzed hydroboration of 1-phenylpropene with borane (B79455) derivatives typically yields the C1-borylated product, the use of certain catalysts can either enhance this selectivity or, in some cases, reverse it.

For vinylarenes like styrene, rhodium catalysts such as Wilkinson's catalyst (Rh(PPh₃)₃Cl) are known to catalyze hydroboration with catecholborane or pinacolborane (HBpin) to selectively produce the Markovnikov product, where the boron adds to the benzylic carbon. wikipedia.orgresearchgate.net This catalytic approach offers a powerful tool to ensure the formation of the desired this compound skeleton. The mechanism is believed to involve oxidative addition of the B-H bond to the metal center, followed by migratory insertion of the alkene into the metal-hydride bond and subsequent reductive elimination of the organoborane product. wikipedia.org More recently, cobalt-based catalysts have also been shown to be highly efficient for the hydroboration of vinylarenes, providing the anti-Markovnikov products with excellent selectivity. researchgate.net However, by tuning the ligand environment of rhodium catalysts, the Markovnikov product can be favored. researchgate.netnih.gov

Stereocontrolled Syntheses of this compound Precursors

The 1-phenylpropyl group contains a stereocenter at the benzylic carbon. Consequently, this compound is a chiral molecule. Advanced synthetic methods have focused on controlling this stereochemistry, which can be achieved in two primary ways: by using a chiral precursor or by employing an asymmetric catalyst.

One major strategy involves the stereocontrolled synthesis of a precursor molecule, typically (R)- or (S)-1-phenyl-1-propanol. This chiral alcohol can be synthesized with high enantiomeric excess (ee) through the asymmetric alkylation of benzaldehyde (B42025) with diethylzinc, catalyzed by a chiral amino alcohol. This method can produce 1-phenyl-1-propanol (B1198777) in high yield and with ee values up to 96%. The resulting chiral alcohol can then be converted into a suitable leaving group (e.g., a halide or tosylate) and used to form a chiral organometallic reagent for a subsequent transmetalation reaction (as in 2.1.2), thereby transferring the stereochemistry to the final borane product.

Alternatively, asymmetric hydroboration using a chiral catalyst can simultaneously form the C-B bond and set the stereocenter. Rhodium(I) complexes featuring chiral ligands, such as N-heterocyclic carbenes (NHCs) or chiral diphosphines (e.g., BINAP), have been successfully used for the asymmetric hydroboration of styrenes. nih.govacs.org These reactions can proceed with good regio- and enantioselectivity, affording chiral secondary boronic esters with high ee. acs.org This provides a more direct and atom-economical route to enantiomerically enriched organoboranes.

Table 2: Enantioselective Synthesis of 1-Phenyl-1-propanol This table summarizes data on a key stereocontrolled reaction to produce a precursor for chiral this compound. Asymmetric Synthesis of 1-Phenyl-1-propanol via Diethylzinc Addition

Aldehyde SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)Reference
BenzaldehydeChiral Amino AlcoholHighUp to 96%Not specified in snippets

Green Chemistry Principles in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can enhance its environmental sustainability. Key areas for improvement include atom economy, the use of safer solvents, and the development of catalyst-free and milder reaction conditions. rsc.org

Atom Economy: The hydroboration route generally exhibits high atom economy, as all atoms of the reactants are incorporated into the final product. The organometallic route has a lower atom economy due to the formation of a stoichiometric salt byproduct.

Solvents: Traditional syntheses often employ solvents like tetrahydrofuran (B95107) (THF). Research into greener alternatives, such as ethyl acetate (B1210297) or even solvent-free conditions, could significantly reduce the environmental impact. purdue.edu For instance, catalyst-free and solvent-free hydroboration reactions have been successfully demonstrated for other substrates. rsc.org

Catalysis: While hydroboration can be performed without a catalyst, certain borylation reactions utilize transition metal catalysts. rsc.org Developing catalyst-free methods, such as electrochemical borylation, eliminates the need for potentially toxic and expensive metal catalysts, aligning with green chemistry goals. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. The hydroboration of imines has been shown to proceed effectively at room temperature, suggesting that similar mild conditions could be optimized for the synthesis of this compound. rsc.org

Comparative Analysis of this compound Synthetic Efficiencies and Selectivities

The choice between the hydroboration and organometallic routes depends on factors like precursor availability, desired selectivity, and reaction conditions. A comparative analysis highlights the distinct advantages and disadvantages of each method.

FeatureHydroboration of 1-Phenyl-1-propeneReaction with Organometallic Reagent
Precursors 1-Phenyl-1-propene, Diethylborane1-Phenylpropyl halide, Magnesium/Lithium, Chlorodiethylborane
Regioselectivity High selectivity for boron addition to the 1-position. Influenced by electronic effects of the phenyl group. stackexchange.comredalyc.orgPre-defined by the structure of the organometallic reagent. No regioselectivity issues.
Stereoselectivity Syn-addition to the double bond. The stereochemistry of the alkene (E or Z) determines the product's diastereomeric outcome.Depends on the stereochemical purity of the organometallic reagent, if a specific stereoisomer is used.
Atom Economy High (theoretically 100%)Lower, due to the formation of a stoichiometric salt byproduct (e.g., MgBrCl).
Byproducts Minimal if stoichiometry is controlled.Stoichiometric inorganic salt.
Key Advantage Direct, high atom economy pathway.Unambiguous placement of the boron atom.

The hydroboration of (E)-1-phenylpropene generally shows higher regioselectivity compared to the (Z)-isomer. This is because allylic strain in the (Z)-isomer can disrupt the conjugation of the phenyl ring with the double bond, slightly reducing the electronic preference for boron addition at the 1-position. stackexchange.com The organometallic route avoids this issue of regioselectivity entirely, as the carbon-boron bond is formed at a pre-determined position. However, it is a multi-step process (preparation of the organometallic reagent followed by reaction with the borane) with lower atom economy.

Reactivity Profiles and Mechanistic Studies of Diethyl 1 Phenylpropyl Borane

Detailed Mechanistic Elucidations of Diethyl(1-phenylpropyl)borane Reactions

Mechanistic studies of organoborane reactions provide deep insights into their reactivity, selectivity, and kinetics. While specific studies on this compound are not available, extensive research on analogous systems, particularly in hydroboration and rearrangement reactions, allows for a detailed mechanistic discussion.

The mechanism of hydroboration, a cornerstone reaction of boranes, is often considered to proceed through a concerted, four-center transition state. libretexts.orgnptel.ac.in In the reaction of a borane (B79455) with an alkene, this transition state involves the simultaneous formation of a B-C bond and a C-H bond on the same face of the double bond, explaining the observed syn-stereospecificity. wikipedia.org The transition state can be visualized as a square-like arrangement of the boron, hydrogen, and the two alkene carbons. wikipedia.org

Computational studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating the finer details of these processes. For example, in the radical-mediated addition of an N-heterocyclic carbene (NHC)-borane to phenylacetylene (B144264), DFT calculations identified the transition states for hydrogen abstraction and the subsequent addition of the boron-centered radical to the alkyne. mdpi.com These analyses provide energy barriers for each step, offering a quantitative understanding of the reaction pathway. For instance, the energy barrier for the addition of the N-heterocyclic carbene boron radical to phenylacetylene was calculated to be 12.3 kcal/mol. mdpi.com Similar computational approaches can be applied to analyze the transition states of reactions involving this compound, such as its potential rearrangements or additions.

Rearrangements of organoboranes can also be analyzed via their transition states. Studies have shown that these rearrangements can proceed through different mechanisms, including an elimination-readdition pathway or an intramolecular migration involving a π-complex intermediate, each with distinct transition state structures and energies. chemrxiv.org

Kinetic studies are crucial for determining reaction mechanisms, including identifying the rate-determining step. The hydroboration of alkenes using the dialkylborane 9-BBN, which exists as a dimer, serves as an excellent model for understanding the kinetics of reactions involving organoboranes.

The reaction of (9-BBN)₂ with alkenes exhibits complex kinetic behavior. The established mechanism involves the reversible dissociation of the dimer into a monomeric 9-BBN, which is the reactive species that adds to the alkene. nih.gov

Mechanism of Hydroboration with (9-BBN)₂:

(9-BBN)₂ ⇌ 2 (9-BBN) (Rate constants: k₁ for dissociation, k₋₁ for association)

9-BBN + Alkene → Product (Rate constant: k₂)

With reactive alkenes: The reaction of the monomer with the alkene (step 2) is very fast. The rate-determining step is the dissociation of the dimer (step 1). In this case, the reaction follows first-order kinetics . nih.gov

With unreactive (sterically hindered) alkenes: The initial dissociation equilibrium is established quickly, and the reaction of the monomer with the alkene (step 2) becomes the slow, rate-determining step. This results in three-halves-order kinetics . nih.gov

Table 2: Kinetic Order of Hydroboration with 9-BBN for Various Alkenes

Alkene Reactivity Observed Kinetic Order Rate-Determining Step Reference
1-Hexene High First-order Dimer Dissociation nih.gov
Cyclopentene High First-order Dimer Dissociation nih.gov
2-Methyl-2-butene Intermediate Intermediate (between 1st and 3/2) Mixed nih.gov

This table summarizes the kinetic findings for the hydroboration with 9-BBN, demonstrating how substrate reactivity influences the reaction mechanism and rate law. Similar principles would apply to reactions involving this compound.

Computational Modeling of this compound Reaction Pathways

Computational modeling, particularly using Density Functional Theory (DFT), serves as a powerful tool for elucidating the complex reaction pathways of organoboranes. While specific computational studies exclusively targeting this compound are not extensively available in peer-reviewed literature, the principles and methodologies can be understood from studies on structurally related vinylarenes and alkylboranes. Such computational analyses provide deep insights into reaction mechanisms, transition states, and the origins of selectivity.

Theoretical investigations into the hydroboration of vinylarenes, the precursors to compounds like this compound, have shed light on the factors governing reaction outcomes. For instance, DFT calculations have been employed to analyze the nickel-catalyzed hydroboration of styrene (B11656). mdpi.com These studies typically map out the entire catalytic cycle, identifying key elementary steps such as hydronickelation, anion exchange, transmetalation, and reductive elimination. mdpi.com By calculating the Gibbs free energy for each intermediate and transition state, researchers can identify the rate-determining step of the reaction. In the case of nickel-catalyzed hydroboration of styrene, hydronickelation was identified as the rate-determining step with a calculated activation barrier. mdpi.com

Furthermore, computational models are crucial for explaining the regio- and enantioselectivity observed in hydroboration reactions. For the formation of a chiral center, as in this compound, understanding the facial selectivity of the hydroborating agent's approach to the alkene is key. DFT calculations can model the transition state energies for the different possible approaches, and the calculated energy differences can be correlated with the experimentally observed product ratios. mdpi.com Non-bonding interactions, such as steric hindrance in the transition state, are often identified as the primary factors controlling selectivity. mdpi.com

The general mechanism of hydroboration is understood to proceed through a concerted, four-membered cyclic transition state. This model explains the observed syn-stereoselectivity of the addition of the boron and hydrogen atoms across the double bond. Computational studies can provide detailed geometric parameters of these transition states, including bond lengths and angles, offering a more nuanced understanding than what can be inferred from experimental data alone.

In the absence of direct computational data for this compound, a hypothetical computational study would likely involve the modeling of its formation via the hydroboration of (E)- or (Z)-1-phenyl-1-propene with diethylborane. The calculations would aim to determine the transition state structures and activation energies for the formation of the different possible stereoisomers. Such a study would provide valuable information on the factors controlling the diastereoselectivity of the reaction.

The following table outlines the typical parameters that would be calculated in a computational study of a hydroboration reaction pathway, using the hydroboration of styrene as an illustrative example from the literature.

ParameterDescriptionExample Finding for a Vinylarene System
Transition State (TS) Geometry The three-dimensional arrangement of atoms at the highest point of the energy barrier for a reaction step.In the hydronickelation of styrene, the geometry of the transition state reveals the interactions that favor the formation of the Markovnikov product. mdpi.com
Activation Energy (ΔG‡) The free energy difference between the reactants and the transition state. A lower activation energy corresponds to a faster reaction rate.The calculated activation barrier for the rate-determining hydronickelation step in a model system was 19.8 kcal/mol. mdpi.com
Reaction Energy (ΔGr) The free energy difference between the products and the reactants. A negative value indicates a thermodynamically favorable reaction.The overall reaction is typically found to be exergonic, driving the formation of the alkylborane product.
Regioselectivity The preference for bond formation at one position over another. This is determined by comparing the activation energies of the transition states leading to the different regioisomers.The transition state leading to the Markovnikov product in the Ni-catalyzed hydroboration of styrene is favored by 6.2 kcal/mol over the anti-Markovnikov pathway. mdpi.com
Enantioselectivity The preference for the formation of one enantiomer over the other. This is determined by comparing the activation energies of the diastereomeric transition states.The free-energy difference between the transition states leading to the (R) and (S) products was calculated to be 2.8 kcal/mol, corresponding to a 94% enantiomeric excess (ee). mdpi.com

By applying these computational methodologies, a detailed understanding of the reaction pathways, selectivity, and reactivity of this compound could be achieved, providing a theoretical framework to complement and guide experimental studies.

Stereochemical Control and Asymmetric Induction with Diethyl 1 Phenylpropyl Borane

Diethyl(1-phenylpropyl)borane in Diastereoselective Reactions

There is no available scientific literature detailing the use of this compound in diastereoselective reactions.

Diastereomeric Ratios in this compound Transformations

No data on diastereomeric ratios achieved in transformations involving this compound could be located. Consequently, a data table for these ratios cannot be provided.

Factors Influencing Diastereoselectivity in this compound Reactions

Information regarding the factors that influence diastereoselectivity in reactions where this compound is utilized is not present in the available scientific literature.

Enantioselective Applications of this compound

There are no documented enantioselective applications of this compound in the reviewed literature.

Chiral this compound as a Stereochemical Auxiliary

No studies have been found that describe the use of chiral this compound as a stereochemical auxiliary in asymmetric synthesis.

Enantiomeric Excess Achieved via this compound Mediated Syntheses

No data regarding the enantiomeric excess achieved in syntheses mediated by this compound is available. As such, a data table of enantiomeric excess values cannot be compiled.

Diethyl 1 Phenylpropyl Borane As a Strategic Reagent in Organic Synthesis

Utilization of Diethyl(1-phenylpropyl)borane in Carbon-Carbon Bond Formation

Organoboranes are versatile intermediates in organic synthesis, primarily for their role in the formation of new carbon-carbon bonds. As a trialkylborane, this compound is expected to participate in a variety of these transformations, serving as a source of a 1-phenylpropyl nucleophile.

Boron enolates, formed from the reaction of ketones with a dialkylboron halide or triflate and a tertiary amine, are widely used in stereoselective aldol (B89426) additions. core.ac.uknih.gov While direct aldol-type additions involving the transfer of an alkyl or aryl group from a trialkylborane like this compound are not the standard approach, the principles of boron-mediated aldol reactions are well-established. youtube.comwikipedia.org

In a typical boron-mediated aldol reaction, a ketone is deprotonated by a base in the presence of a dialkylboron species to form a boron enolate. youtube.com This enolate then reacts with an aldehyde through a highly organized, chair-like transition state, often referred to as the Zimmerman-Traxler model, which allows for a high degree of stereocontrol in the resulting β-hydroxy ketone product. harvard.edu The geometry of the enolate (E or Z) dictates the relative stereochemistry (anti or syn) of the aldol adduct. core.ac.uk

Table 1: Illustrative Examples of Boron-Mediated Aldol Reactions This table shows representative examples of aldol reactions using boron enolates derived from various ketones and dialkylboron reagents, demonstrating the high diastereoselectivity typically achieved.

KetoneDialkylboron ReagentAldehydeMajor Product DiastereomerDiastereomeric Ratio
Propan-2-oneDicyclohexylboron chlorideBenzaldehyde (B42025)Syn>95:5
3-PentanoneDi-n-butylboron triflateIsobutyraldehydeSyn>98:2
Ethyl ketone9-Borabicyclo[3.3.1]nonane triflateAcetaldehydeSyn97:3

Data is illustrative and sourced from general principles of boron aldol chemistry.

The 1,4-addition, or conjugate addition, of organoboron reagents to α,β-unsaturated carbonyl compounds is a powerful method for C-C bond formation. nih.gov While copper-catalyzed conjugate additions of organoboron compounds are common, direct additions are also possible. In the context of this compound, the 1-phenylpropyl group could potentially be transferred to the β-position of an enone.

The mechanism generally involves the activation of the α,β-unsaturated system, often by a Lewis acid, followed by the nucleophilic attack of one of the alkyl groups from the borane (B79455). The resulting enolate can then be trapped to afford the 1,4-addition product. The reactivity and success of such a reaction would depend on the specific substrates and reaction conditions.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, typically involving the palladium-catalyzed reaction of an organoboron compound with an organic halide or triflate. libretexts.orgyoutube.com While boronic acids and their esters are the most common coupling partners, trialkylboranes can also participate in these reactions. nih.govprinceton.edu

For this compound to be used in a Suzuki-Miyaura coupling, it would first need to be converted into a suitable boronate complex. The general catalytic cycle involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the organic halide.

Transmetalation: The organic group (in this case, the 1-phenylpropyl group) is transferred from the boron atom to the palladium center. This step typically requires the presence of a base.

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org

Table 2: Representative B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions This table provides examples of Suzuki-Miyaura reactions involving the coupling of B-alkyl-9-BBN derivatives with various organic halides, illustrating the versatility of this method for sp3-sp2 carbon-carbon bond formation.

B-Alkyl-9-BBN DerivativeOrganic HalidePalladium CatalystBaseProductYield
B-n-Hexyl-9-BBN1-IodonaphthalenePd(PPh₃)₄NaOH1-n-Hexylnaphthalene85%
B-Cyclopentyl-9-BBNBromobenzenePdCl₂(dppf)K₃PO₄Cyclopentylbenzene92%
B-sec-Butyl-9-BBN4-IodoanisolePd(OAc)₂ / PCy₃K₃PO₄4-sec-Butylanisole88%

Data is illustrative of typical B-alkyl Suzuki couplings. princeton.edu

This compound in Heteroatom Functionalization

Beyond carbon-carbon bond formation, organoboranes are valuable precursors for the introduction of heteroatoms such as oxygen and nitrogen.

The conversion of organoboranes to alcohols and amines represents a foundational application of these reagents.

Alcohols: The most common method for converting a trialkylborane to an alcohol is through oxidation, typically with alkaline hydrogen peroxide. wvu.edubyjus.com This reaction proceeds with retention of configuration at the carbon atom that was attached to the boron. masterorganicchemistry.com The process involves the migration of the alkyl group from the boron to an oxygen atom of the hydroperoxide anion, followed by hydrolysis of the resulting borate (B1201080) ester to yield the alcohol. libretexts.org For this compound, this would be expected to produce 1-phenyl-1-propanol (B1198777).

Amines: Trialkylboranes can be converted to primary amines by reaction with an aminating agent such as hydroxylamine-O-sulfonic acid (HOSA) or chloramine. wikipedia.orgnih.gov The reaction is thought to proceed through the formation of a borate complex, followed by the migration of an alkyl group from boron to nitrogen. Subsequent hydrolysis then liberates the primary amine. This transformation also occurs with retention of stereochemistry. nih.gov

Hydroxylation: The hydroboration-oxidation sequence is a powerful two-step method for the anti-Markovnikov hydration of alkenes. libretexts.orglibretexts.org The first step, hydroboration, would involve the addition of a borane to an alkene. In the case of this compound, it is the product of such a reaction (e.g., from the hydroboration of 1-phenyl-1-propene with diethylborane). The subsequent oxidation (hydroxylation) step, as described above, replaces the boron atom with a hydroxyl group. masterorganicchemistry.com

Amination: The direct, stereospecific amination of organoboron compounds is a significant area of research. nih.gov Methods have been developed for the amination of trialkylboranes, boronic acids, and boronic esters. nih.govchemrxiv.org For a trialkylborane like this compound, reaction with reagents like methoxyamine in the presence of a base can lead to the corresponding primary amine. nih.gov This provides a metal-free alternative for the synthesis of chiral amines from organoboron precursors.

Role of this compound in Natural Product and Pharmaceutical Synthesis

General principles of organoborane chemistry suggest that a chiral reagent like this compound, possessing a stereocenter adjacent to the boron atom, could theoretically be employed for asymmetric transformations. The steric and electronic properties of the 1-phenylpropyl group would be expected to influence the stereochemical outcome of reactions such as asymmetric reductions of prochiral ketones or additions to aldehydes. However, without specific published examples, any discussion of its role remains speculative.

Case Studies: this compound in Target Molecule Synthesis

A thorough review of chemical databases and academic journals did not yield any specific instances where this compound has been utilized as a key reagent in the total synthesis of a natural product or a pharmaceutical agent. The scientific literature is rich with examples of other chiral borane reagents, such as those derived from α-pinene (e.g., Alpine-Borane® and B-chlorodiisopinocampheylborane) or proline (e.g., Corey-Bakshi-Shibata catalysts), which have been extensively studied and applied in asymmetric synthesis. The absence of similar documentation for this compound suggests that it is either not a commonly used reagent for these purposes or its applications have not been published in accessible sources.

Retrosynthetic Analysis Incorporating this compound

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules. In principle, a retrosynthetic disconnection that leads to a prochiral ketone could be envisioned to be followed by a forward synthetic step utilizing an asymmetric reducing agent. If this compound were to be used in this capacity, the retrosynthetic analysis would identify a key bond formation that establishes a new stereocenter.

For example, in the synthesis of a hypothetical target molecule containing a secondary alcohol, a retrosynthetic transform would involve disconnecting the C-O bond of the alcohol to reveal a precursor ketone. The forward synthesis would then employ a chiral reducing agent to convert the ketone to the desired chiral alcohol.

Hypothetical Retrosynthetic Analysis:

In this hypothetical scenario, this compound could be the chosen chiral borane reagent. The success of such a step would depend on the reagent's ability to deliver a hydride selectively to one face of the ketone, thereby inducing a high degree of enantioselectivity. The phenyl and propyl groups on the chiral center of the borane would play a critical role in creating a chiral environment to direct the reduction.

However, without experimental data from the literature, it is not possible to provide a concrete example or to create a data table of its effectiveness in comparison to other established reagents. The factors that would be crucial for its successful application, such as reaction conditions (temperature, solvent), substrate scope, and the achievable levels of enantiomeric excess, remain undocumented.

Advanced Spectroscopic and Spectrometric Characterization Methodologies for Diethyl 1 Phenylpropyl Borane Derivatives and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Diethyl(1-phenylpropyl)borane Species

NMR spectroscopy is a cornerstone technique in the study of organoboranes. The presence of NMR-active isotopes for boron (¹¹B and ¹⁰B) allows for direct probing of the boron center, while multinuclear approaches involving ¹H and ¹³C NMR provide a complete picture of the organic framework.

¹¹B NMR spectroscopy is particularly powerful for characterizing this compound due to the high sensitivity and natural abundance (80.4%) of the ¹¹B isotope. The chemical shift (δ) of the ¹¹B nucleus is highly indicative of the coordination number and electronic environment of the boron atom. blogspot.com

For a tricoordinate trialkylborane like this compound, the boron atom possesses an empty p-orbital, resulting in a characteristically deshielded signal. These compounds typically resonate in a narrow, low-field region of the spectrum. sdsu.edu The addition of a Lewis base (e.g., an amine, ether, or phosphine) to the boron center leads to the formation of a tetracoordinate borate (B1201080) adduct. This coordination change from a trigonal planar to a tetrahedral geometry results in a significant upfield shift in the ¹¹B NMR spectrum. sdsu.edu This effect is so pronounced that it serves as a definitive indicator of adduct formation.

The chemical shift is dependent on the strength of the coordination complex, with stronger complexes generally being shifted further upfield. sdsu.edu While this compound itself lacks a direct boron-hydrogen bond, related organoboranes with B-H bonds show characteristic coupling in proton-coupled ¹¹B NMR spectra, where the multiplicity follows the n+1 rule, providing direct evidence of the number of attached hydrogen atoms. nih.gov

Table 1: Characteristic ¹¹B NMR Chemical Shifts for Organoborane Species
Boron SpeciesCoordination NumberHybridizationTypical ¹¹B Chemical Shift (δ, ppm)
Trialkylboranes (e.g., this compound)3sp²+83 to +93
Tetracoordinate Borane (B79455) Adducts (e.g., R₃B-Lewis Base)4sp³-15 to +10

While ¹¹B NMR provides direct information about the boron center, a full structural elucidation of this compound and its derivatives relies on a combination of NMR techniques. ilpi.com

¹H NMR Spectroscopy: Provides detailed information about the organic substituents. The spectrum of this compound would show distinct signals for the ethyl groups (a quartet and a triplet) and the 1-phenylpropyl group (signals for the methine, methylene, and methyl protons, as well as aromatic protons). The integration of these signals confirms the relative number of protons in each environment, and coupling patterns reveal adjacent protons.

¹³C NMR Spectroscopy: Reveals the number of unique carbon environments in the molecule. For this compound, separate signals would be observed for the different carbons of the ethyl, phenyl, and propyl groups.

2D NMR Techniques: Advanced two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity. These experiments can definitively link protons to the carbons they are attached to and map out the entire molecular skeleton, confirming the structure of the borane and its derivatives.

Together, these multinuclear NMR methods allow for the unambiguous assignment of the constitution and can be used to analyze the isomeric distribution in complex reaction mixtures. nih.govresearchgate.net

Mass Spectrometry (MS) for Investigating this compound Reactivity and Byproducts

Mass spectrometry is a highly sensitive analytical technique used to detect and identify molecules by measuring their mass-to-charge ratio (m/z). It is particularly valuable for studying reaction mechanisms by identifying transient intermediates and characterizing byproducts. nih.gov

Electrospray Ionization (ESI-MS) is a soft ionization technique well-suited for monitoring reactions in solution. While neutral species like this compound are not directly detected, ESI-MS excels at identifying charged intermediates that may form during a reaction, such as those involved in catalytic cycles or organocatalytic processes. nih.gov For instance, the reaction of the borane with charged reagents or the formation of charged adducts can be monitored in real-time.

Tandem mass spectrometry (MS/MS) provides further structural information. In an MS/MS experiment, a specific ion of interest is selected, fragmented through collision-induced dissociation (CID), and the resulting fragment ions are analyzed. nih.gov This fragmentation pattern acts as a structural fingerprint, helping to confirm the identity of a detected intermediate or byproduct by revealing its constituent parts. This approach allows for a deep mechanistic understanding of the transformations that this compound undergoes. researchgate.net

X-ray Crystallography of this compound Complexes and Derivatives

Single-crystal X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a molecule. It provides unambiguous information on bond lengths, bond angles, and absolute stereochemistry, provided a suitable single crystal can be grown. researchgate.net

The (1-phenylpropyl) moiety in this compound contains a chiral center at the carbon atom bonded to the boron and the phenyl group. Determining the absolute configuration (R or S) of this center is crucial in asymmetric synthesis. X-ray crystallography is considered the gold standard for this purpose. researchgate.netsoton.ac.uk

The technique relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When X-rays interact with electrons of an atom, particularly heavier atoms, a small phase shift occurs. This effect causes a breakdown of Friedel's law, meaning that the intensity of a reflection (hkl) is not identical to the intensity of its inverse reflection (-h-k-l). By carefully measuring these intensity differences, known as Bijvoet pairs, the absolute arrangement of atoms in the crystal lattice can be determined without reference to any other chiral substance. researchgate.net Recent advancements have made it possible to determine the absolute structure even for light-atom organic compounds without the need for a heavy atom. researchgate.net

As a Lewis acid, this compound readily forms adducts with Lewis bases. This coordination event changes the geometry at the boron center from trigonal planar (sp²) to tetrahedral (sp³). X-ray crystallography provides unequivocal proof of this geometric change. wikipedia.org

Analysis of the crystal structure of a this compound adduct would yield precise measurements of all bond lengths and angles. acs.org The data would confirm a distorted tetrahedral geometry around the boron atom, with C-B-C and C-B-(Lewis base) angles approaching the ideal tetrahedral angle of 109.5°. This contrasts sharply with the 120° angles expected for the free, trigonal planar borane. Such structural data is fundamental to understanding the nature of the Lewis acid-base interaction and the steric and electronic factors that influence it. acs.org

Table 2: Comparison of Idealized Boron Coordination Geometries
ParameterTrigonal Planar (Free Borane)Tetrahedral (Borane Adduct)
Coordination Number 34
Hybridization sp²sp³
C-B-C Bond Angle ~120°~109.5°
Typical B-C Bond Length (Å) ~1.56 Å~1.60 Å
Typical B-N Bond Length (Å) N/A~1.60 Å

Future Perspectives and Emerging Research Avenues for Diethyl 1 Phenylpropyl Borane

Development of Novel Catalytic Systems for Diethyl(1-phenylpropyl)borane Transformations

The development of innovative catalytic methodologies is a crucial frontier for expanding the synthetic utility of organoboranes like this compound. mit.edu Current research is moving beyond traditional stoichiometric reactions to more efficient and sustainable catalytic processes.

One promising area is the use of transition metal catalysis . While Suzuki-Miyaura coupling is a well-established application for some organoboranes, new catalytic cycles involving metals like nickel are being explored to broaden the scope of cross-coupling reactions to include a wider array of electrophiles. nih.gov For a compound like this compound, this could enable novel carbon-carbon and carbon-heteroatom bond formations that are currently challenging to achieve.

Furthermore, photocatalysis is emerging as a powerful tool in organoborane chemistry. mit.edu Light-mediated reactions can generate radical species from organoboranes under mild conditions, opening up new reaction pathways that are complementary to traditional two-electron chemistry. mit.edu The application of photocatalytic systems to this compound could lead to the development of novel transformations, such as the introduction of the 1-phenylpropyl group into complex organic molecules through radical addition reactions.

The development of organocatalysis for organoborane transformations is another active area of research. nih.gov Chiral organocatalysts could enable enantioselective reactions, a critical aspect for the synthesis of pharmaceuticals and other bioactive molecules. For this compound, which is a chiral molecule, the development of stereoselective catalytic reactions is of particular importance.

Catalytic SystemPotential Application for this compoundKey Advantages
Transition Metal Catalysis (e.g., Ni, Pd) Novel cross-coupling reactions with a broader range of electrophiles. nih.govHigh efficiency, functional group tolerance. nih.gov
Photocatalysis Generation of 1-phenylpropyl radicals for addition reactions. mit.eduMild reaction conditions, unique reactivity. mit.edu
Organocatalysis Enantioselective transformations of the chiral borane (B79455). nih.govMetal-free, potential for high stereocontrol. nih.gov

Exploration of this compound in Polymer and Materials Science

The incorporation of organoboranes into polymers and materials is a rapidly growing field, and this compound could find applications in this area. acs.orgacs.org Organoborane-containing polymers have been investigated for a variety of uses, including as supported Lewis acid catalysts and electroactive materials. researchgate.net

One potential application is in the development of self-healing materials . The dynamic nature of the boron-nitrogen dative bond in N-coordinated organoboranes can be exploited to create polymers that can repair themselves after damage. acs.orgacs.org By functionalizing this compound with appropriate coordinating groups, it could be incorporated into polymer backbones to impart self-healing properties.

Another avenue of exploration is the use of organoboranes as initiators or components in polymerization reactions . acs.org The Lewis acidic nature of the boron center can be utilized to initiate the polymerization of certain monomers. The specific structure of this compound could influence the properties of the resulting polymers, such as their thermal stability and mechanical properties. Research has shown that incorporating N-coordinated boronate structures can significantly improve the thermal stability of resins like phenol-formaldehyde resins. acs.org

Furthermore, the development of organoborane-based sensors is an intriguing possibility. The interaction of the Lewis acidic boron center with various analytes can lead to changes in the optical or electronic properties of the material. This compound, when incorporated into a suitable polymer matrix, could be explored for the detection of specific molecules.

Application AreaPotential Role of this compoundDesired Material Property
Self-Healing Materials Component of a polymer with dynamic B-N bonds. acs.orgacs.orgReversibility and repair of mechanical damage.
Polymer Synthesis Initiator or monomer for specialized polymers. acs.orgEnhanced thermal stability, specific mechanical properties.
Chemical Sensors Active component in a sensor for detecting analytes.Change in optical or electronic properties upon binding.

Integration of this compound Chemistry with Flow Synthesis Methodologies

Flow chemistry, the continuous pumping of reagents through a reactor, offers significant advantages over traditional batch synthesis, including improved safety, scalability, and reaction control. uottawa.canih.gov The integration of this compound chemistry with flow synthesis methodologies is a promising area for future research.

The synthesis of organoboranes can be hazardous on a large scale due to the use of pyrophoric and reactive reagents. Flow chemistry can mitigate these risks by using small reactor volumes, allowing for better heat and mass transfer and minimizing the amount of hazardous material present at any given time. uottawa.ca This would be particularly beneficial for the synthesis of this compound.

Furthermore, flow chemistry can enable the exploration of reaction conditions that are difficult to access in batch, such as high temperatures and pressures, potentially leading to novel reactivity and improved reaction efficiency. nih.gov The precise control over reaction parameters in a flow system can also lead to higher yields and purities of the desired products. newcastle.edu.au The development of flow protocols for the synthesis and subsequent transformations of this compound could accelerate its use in both academic and industrial settings. newcastle.edu.au Recent advancements have demonstrated the scalability of boryl radical generation under continuous flow conditions. acs.org

Advantage of Flow SynthesisApplication to this compound Chemistry
Improved Safety Handling of potentially hazardous reagents and intermediates in small volumes. uottawa.ca
Enhanced Scalability Continuous production without the need for large batch reactors. nih.gov
Precise Reaction Control Optimization of temperature, pressure, and reaction time for higher yields and selectivity. newcastle.edu.au
Access to Novel Reaction Conditions Exploration of high-temperature and high-pressure regimes. nih.gov

Computational Design and Prediction of this compound Derivatives with Enhanced Reactivity or Selectivity

Computational chemistry provides a powerful tool for the rational design and prediction of the properties of new molecules. In the context of this compound, computational methods can be employed to design derivatives with enhanced reactivity or selectivity for specific applications.

Density Functional Theory (DFT) calculations can be used to model the electronic structure and reactivity of this compound and its derivatives. acs.org By systematically modifying the substituents on the phenyl ring or the ethyl groups, it is possible to tune the Lewis acidity of the boron center and the steric environment around it. This can be used to design catalysts with improved activity or reagents with higher stereoselectivity in asymmetric synthesis. researchgate.net

Computational screening of virtual libraries of this compound derivatives can help to identify promising candidates for synthesis and experimental testing. acs.org This approach can significantly accelerate the discovery of new reagents and catalysts with tailored properties. For example, computational studies can predict the thermodynamic properties of different derivatives, which is crucial for applications such as hydrogen storage where reversible hydrogen uptake is desired. acs.org

Furthermore, computational modeling can provide detailed insights into the mechanisms of reactions involving this compound. researchgate.net Understanding the transition states and reaction pathways can guide the design of more efficient and selective reactions.

Computational MethodApplication to this compound DerivativesPredicted Outcome
Density Functional Theory (DFT) Modeling of electronic structure and reactivity. acs.orgTuned Lewis acidity, enhanced stereoselectivity. researchgate.net
Virtual Screening In silico evaluation of a library of derivatives. acs.orgIdentification of candidates with desired properties.
Mechanistic Studies Elucidation of reaction pathways and transition states. researchgate.netDesign of more efficient and selective reactions.

Q & A

Q. What are the standard synthetic protocols for preparing diethyl(1-phenylpropyl)borane, and what inert atmosphere techniques are critical for its stabilization?

this compound is typically synthesized under strict inert conditions (e.g., dry N₂ or Ar) using Schlenk or glovebox techniques to prevent hydrolysis or oxidation. Solvents like diethyl ether or THF must be dried over agents such as Na/benzophenone or CaH₂ and stored over molecular sieves . Borane adducts (e.g., BH₃·THF) are often preferred over gaseous diborane (B₂H₆) due to safety and stability . Reaction progress can be monitored via ¹¹B NMR to confirm borane coordination and intermediate formation .

Q. How is this compound characterized using spectroscopic methods, and what NMR signatures are indicative of its structure?

Solid-state ¹¹B NMR is critical for identifying boron environments. Peaks at δ 17–22 ppm typically correspond to amine-borane complexes, while δ −5 to 10 ppm may indicate tetrahedral borohydride species . For liquid samples, ¹H and ¹³C NMR in deuterated solvents (e.g., CDCl₃) can resolve alkyl/aryl substituents. Elemental analysis via ICP-OES quantifies borane loading in frameworks, with deviations from stoichiometry suggesting multiple coordination modes .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity in hydroboration reactions involving this compound?

The electrophilic boron center in this compound preferentially reacts with electron-rich alkenes via a three-center transition state. Steric effects from the phenylpropyl group direct anti-Markovnikov addition, while computational studies (DFT) can model charge distribution and transition-state geometries . Competitive pathways, such as radical-anion formation during electrochemical reduction, may alter selectivity and require cyclic voltammetry to assess redox stability .

Q. How can this compound be utilized in asymmetric synthesis, particularly for generating P-chiral phosphonite boranes?

this compound enables P(III)-chiral phosphonite synthesis via nucleophilic addition to aldehydes. For example, glucal-derived aldehydes undergo cyclization with diethyl phosphonite borane, followed by ethyl/methyl exchange to stabilize chiral centers. Dynamic NMR (2D EXSY) and X-ray crystallography validate stereochemical outcomes .

Q. What strategies are employed to analyze the stability and decomposition pathways of this compound under varying experimental conditions?

Accelerated stability studies under thermal or oxidative stress (e.g., TGA/DSC) identify decomposition thresholds. Mass spectrometry detects volatile byproducts (e.g., diborane), while IR spectroscopy tracks B-H bond degradation. Synchrotron XAS can probe local boron coordination changes in situ . For catalytic applications, operando NMR or Raman spectroscopy correlates structural stability with activity loss over time .

Methodological Notes

  • Handling Precautions : Always use rigorously dried solvents and inert atmospheres to prevent borane decomposition. Monitor reactions in real-time using spectroscopic tools .
  • Data Interpretation : Cross-validate NMR findings with computational models (e.g., Gaussian) to resolve overlapping signals or dynamic processes .
  • Contradiction Management : Discrepancies in borane loading (e.g., excess vs. stoichiometric) may arise from multiple coordination modes; use complementary techniques like XPS or EXAFS for clarity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.